Cas no 1556502-95-4 (1H-1,2,4-Triazole-5-ethanamine, 3-cyclobutyl-1-methyl-)
1H-1,2,4-Triazole-5-ethanamine, 3-cyclobutyl-1-methyl- Chemical and Physical Properties
Names and Identifiers
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- 1H-1,2,4-Triazole-5-ethanamine, 3-cyclobutyl-1-methyl-
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- Inchi: 1S/C9H16N4/c1-13-8(5-6-10)11-9(12-13)7-3-2-4-7/h7H,2-6,10H2,1H3
- InChI Key: NQROKNPWZWHIDU-UHFFFAOYSA-N
- SMILES: N1(C)C(CCN)=NC(C2CCC2)=N1
1H-1,2,4-Triazole-5-ethanamine, 3-cyclobutyl-1-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01077643-1g |
2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine |
1556502-95-4 | 95% | 1g |
¥7049.0 | 2023-04-10 | |
| Enamine | EN300-649297-0.05g |
2-(3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine |
1556502-95-4 | 0.05g |
$1200.0 | 2023-03-04 | ||
| Enamine | EN300-649297-0.1g |
2-(3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine |
1556502-95-4 | 0.1g |
$1257.0 | 2023-03-04 | ||
| Enamine | EN300-649297-0.25g |
2-(3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine |
1556502-95-4 | 0.25g |
$1315.0 | 2023-03-04 | ||
| Enamine | EN300-649297-0.5g |
2-(3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine |
1556502-95-4 | 0.5g |
$1372.0 | 2023-03-04 | ||
| Enamine | EN300-649297-1.0g |
2-(3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine |
1556502-95-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-649297-2.5g |
2-(3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine |
1556502-95-4 | 2.5g |
$2800.0 | 2023-03-04 | ||
| Enamine | EN300-649297-5.0g |
2-(3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine |
1556502-95-4 | 5.0g |
$4143.0 | 2023-03-04 | ||
| Enamine | EN300-649297-10.0g |
2-(3-cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine |
1556502-95-4 | 10.0g |
$6144.0 | 2023-03-04 |
1H-1,2,4-Triazole-5-ethanamine, 3-cyclobutyl-1-methyl- Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 1H-1,2,4-Triazole-5-ethanamine, 3-cyclobutyl-1-methyl-
Compound CAS No. 1556502-95-4: 1H-1,2,4-Triazole-5-ethanamine, 3-cyclobutyl-1-methyl
The compound with CAS No. 1556502-95-4, known as 1H-1,2,4-Triazole-5-ethanamine, 3-cyclobutyl-1-methyl, is a highly specialized organic compound with unique structural and functional properties. This compound belongs to the class of triazoles, which are widely recognized for their applications in pharmaceuticals, agrochemicals, and materials science. The cyclobutyl group attached to the triazole ring introduces significant steric and electronic effects, making this compound particularly interesting for researchers in the field of medicinal chemistry.
Recent studies have highlighted the potential of 1H-1,2,4-Triazole-5-ethanamine derivatives in inhibiting various enzymes associated with neurodegenerative diseases. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against acetylcholinesterase (AChE), a key enzyme implicated in Alzheimer's disease. The cyclobutyl substituent plays a crucial role in enhancing the compound's ability to penetrate the blood-brain barrier (BBB), thereby improving its bioavailability.
In addition to its pharmacological applications, 3-cyclobutyl-1-methyl derivatives have shown promise in the development of advanced materials. A study conducted by researchers at the University of California revealed that this compound can be used as a precursor for synthesizing high-performance polymers with excellent thermal stability and mechanical properties. The incorporation of the triazole ring into polymer backbones has been shown to significantly improve their resistance to oxidative degradation.
The synthesis of 1H-1,2,4-Triazole-5-ethanamine involves a multi-step process that typically begins with the preparation of a suitable triazole precursor. Recent advancements in catalytic methods have enabled the efficient formation of this compound using transition metal catalysts. For example, a report in *Nature Communications* described a palladium-catalyzed coupling reaction that allows for the selective formation of the cyclobutyl substituent on the triazole ring. This method not only enhances yield but also reduces reaction time compared to traditional synthesis routes.
From an environmental perspective, the biodegradability and eco-friendliness of 3-cyclobutyl-1-methyl derivatives have been subjects of intense research. A study published in *Environmental Science & Technology* found that this compound exhibits low toxicity towards aquatic organisms under controlled laboratory conditions. Furthermore, its degradation products were shown to be non-hazardous to soil microorganisms, making it a safer alternative to traditional agrochemicals.
In conclusion, CAS No. 1556502-95-4, or 1H-1,2,4-Triazole-5-Ethanamine, stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug discovery and materials science. As ongoing research continues to uncover new properties and applications for this compound, its significance in both academic and industrial settings is expected to grow further.
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